molecular formula C7H7N3 B1289153 1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 207849-66-9

1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No. B1289153
M. Wt: 133.15 g/mol
InChI Key: NOEYQOAKBMZXFX-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The structure of 1H-pyrrolo[3,2-b]pyridin-5-amine consists of a pyrrole ring fused to a pyridine ring, with an amine group attached to the fifth position of the pyrrolopyridine core.

Synthesis Analysis

The synthesis of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been explored through various methods. One approach involves the copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines, which has been shown to yield a series of novel 1H-pyrrolo[3,2-b]pyridines with potential as inhibitors of gastric acid secretion . Another method includes the condensation of 1-alkyl- or 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds to yield 1H-pyrrolo[2,3-b]pyridines in one stage . Additionally, a green organic reaction of aliphatic primary amines with 1,3-diketones promoted by H2O2 has been developed to synthesize 1H-pyrrol-3(2H)-ones, which are structurally related to 1H-pyrrolo[3,2-b]pyridin-5-amine .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives has been characterized using various spectroscopic techniques. For instance, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which supported the structural properties of the compound . The presence of intermolecular hydrogen bonds and a three-dimensional network formed by C-H…π and N-H…π-facial hydrogen bonds was noted, contributing to the crystal stabilization .

Chemical Reactions Analysis

1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives participate in various chemical reactions. For example, the synthesis of 1H-pyrrolo[2,3-b]pyridines involves a novel synthetic route from 1-substituted 2-aminopyrroles, which undergo condensation with 1,3-dicarbonyl compounds . Additionally, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization reaction of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines has been described, showcasing the versatility of pyrrole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridin-5-amine derivatives are influenced by their substitution patterns. For instance, the influence of the substitution pattern in positions 1, 3, and 5 of the heterocycle on anti-secretory activity, lipophilicity, and pKa value was established for a series of 5-substituted 1H-pyrrolo[3,2-b]pyridines . These properties are crucial for the pharmacological profile of these compounds as inhibitors of the gastric acid pump.

Scientific Research Applications

Inhibitors of Gastric Acid Secretion

1H-pyrrolo[3,2-b]pyridines have been investigated for their potential as inhibitors of gastric acid secretion. A study by Palmer et al. (2008) synthesized a series of these compounds, revealing some as potent inhibitors of the gastric acid pump, highlighting their potential in medical applications related to gastric acid secretion issues (Palmer et al., 2008).

Synthesis of Azaindoles

Another application involves the synthesis of azaindoles, important in medicinal chemistry. Girgis et al. (1989) described how certain 1H-pyrrolo[2,3-b]pyridines undergo nucleophilic substitution-rearrangement with primary amines, leading to the production of azaindoles, which are valuable in drug discovery (Girgis et al., 1989).

Catalyst-Free Synthesis of Tetrahydro-Pyrrolopyridines

Zhang et al. (2015) developed a catalyst-free method for synthesizing tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. This method is significant for its efficiency and environmental friendliness in producing these compounds, which have diverse applications in chemical synthesis (Zhang et al., 2015).

Development of Potassium-Competitive Acid Blockers

Arikawa et al. (2014) designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs). These compounds exhibited significant inhibitory activity, both in vitro and in vivo, demonstrating their potential in treating conditions related to excessive stomach acid production (Arikawa et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

1H-pyrrolo[3,2-b]pyridin-5-amine and its derivatives have shown potential in various areas of research. For instance, they have been evaluated as potent fibroblast growth factor receptor inhibitors, which could be an attractive strategy for cancer therapy . Furthermore, the compound has been used in the preparation of some aminopyrrolopyridine derivatives for use as potential RON mediators .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEYQOAKBMZXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943000
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[3,2-b]pyridin-5-amine

CAS RN

207849-66-9
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207849-66-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NT Tzvetkov, HG Stammler, S Hristova… - European Journal of …, 2019 - Elsevier
An extensive study was performed to develop a series of (pyrrolo-pyridin-5-yl)benzamides as reversible MAO-B inhibitors. Compounds 14 (NTZ-2020, hMAO-B IC 50 = 1.11 nM, K i = …
Number of citations: 18 www.sciencedirect.com
P Song, M Chen, X Ma, L Xu, T Liu, Y Zhou… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives were synthesized and biologically evaluated for their anti-proliferative effects on five human cancer cell lines. As a result, all …
Number of citations: 28 www.sciencedirect.com
X Tian, D Suarez, D Thomson, W Li… - Journal of Medicinal …, 2022 - ACS Publications
E1A binding protein (p300) and CREB binding protein (CBP) are two highly homologous and multidomain histone acetyltransferases. These two proteins are involved in many cellular …
Number of citations: 3 pubs.acs.org

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